2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
Description
This compound is a benzothiazole-based acetohydrazide derivative featuring a conjugated (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene moiety. Its molecular formula is C₁₉H₁₈N₄O₂S₂, with an average molecular weight of 406.50 g/mol (exact mass: 406.086). The structure combines a benzothiazole ring (a sulfur- and nitrogen-containing heterocycle) with a hydrazone linker and a methoxy-substituted propenylidene group.
Properties
Molecular Formula |
C19H17N3O2S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-16-10-4-2-7-14(16)8-6-12-20-22-18(23)13-25-19-21-15-9-3-5-11-17(15)26-19/h2-12H,13H2,1H3,(H,22,23)/b8-6+,20-12+ |
InChI Key |
YBWMEMVMCYDZHA-HOGMWEGNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a novel organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzothiazole moiety with an acetohydrazide functional group, which may confer diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Benzothiazole moiety : Known for various biological activities.
- Acetohydrazide linkage : Implicated in several pharmacological effects.
Biological Activities
Research indicates that derivatives of benzothiazole, including this compound, exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi. |
| Antitumor | Potential to inhibit cancer cell proliferation. |
| Anti-inflammatory | May reduce inflammatory responses in biological systems. |
| Neuroprotective | Potential protective effects against neurodegenerative diseases. |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The hydrazone functionality may interact with enzymes involved in metabolic pathways.
- Receptor Binding : The benzothiazole ring can bind to specific receptors, modulating cellular responses.
- Oxidative Stress Reduction : Compounds with similar structures have been shown to reduce oxidative stress, contributing to their protective effects.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives, providing insights into their potential applications:
- Antimicrobial Activity Study
- Antitumor Evaluation
- Neuroprotective Effects
Synthesis and Structural Analysis
The synthesis of this compound typically involves the following steps:
- Reaction of 2-hydrazinobenzothiazole with appropriate aldehydes under acidic conditions.
- Purification through recrystallization or chromatography.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1,3-benzothiazol-2-yl)thioacetamide | Thioamide instead of hydrazide | Antimicrobial |
| N'-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]acetohydrazide | Lacks the benzothiazole moiety | Focused on different areas |
| 4-(benzothiazol-2-yloxy)aniline | Simple aniline derivative | Different mechanism |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzothiazole, including the compound , exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds with benzothiazole structures have shown effectiveness against various bacterial strains. The presence of the sulfanyl group enhances this activity by promoting interactions with microbial targets.
- Anticancer Properties : There is growing evidence supporting the anticancer potential of benzothiazole derivatives. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antitubercular Activity : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth and affecting vital mycobacterial enzymes .
Synthesis and Reaction Mechanisms
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide typically involves several key steps:
- Formation of Benzothiazole Moiety : The initial step involves cyclization reactions of 2-aminothiophenol with carbon disulfide to form the benzothiazole ring.
- Introduction of the Sulfanyl Group : The benzothiazole is reacted with a thiol to introduce the sulfanyl group.
- Acetohydrazide Formation : The intermediate product is then reacted with acetic hydrazide to create the acetohydrazide structure.
- Condensation Reaction : Finally, the acetohydrazide is condensed with an appropriate aldehyde (e.g., 3-(2-methoxyphenyl)prop-2-enal) under acidic conditions to yield the target compound .
Applications in Medicinal Chemistry
Due to its diverse functional groups and biological activities, this compound has several applications in medicinal chemistry:
- Drug Development : The unique structure allows for modifications that can enhance pharmacological properties. It serves as a scaffold for developing new drugs targeting infections and cancer.
- Research Tool : It can be utilized in biological studies to understand the mechanisms of action related to its antimicrobial and anticancer effects.
Case Studies
Several studies have documented the applications and effects of similar compounds:
- Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested against various pathogens, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Anticancer Studies : Research evaluating the cytotoxic effects of benzothiazole derivatives on human cancer cell lines revealed that certain modifications led to enhanced potency against breast and lung cancer cells .
- Antitubercular Activity Assessment : In vivo studies confirmed that specific derivatives exhibited substantial activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents in tuberculosis treatment .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is structurally related to several benzothiazole-acetohydrazide derivatives, differing primarily in the substituents on the aromatic or propenylidene groups. Key analogues include:
Substituent Impact Analysis :
- Methoxy Position : The 2-methoxyphenyl group (target compound) vs. 3-methoxyphenyl () alters steric and electronic profiles. Ortho-substitution may hinder rotation, enhancing planarity for DNA intercalation .
- Hydroxy Groups : The 2-hydroxy-3-methoxyphenyl substituent () introduces hydrogen-bonding capacity, which could improve solubility and target affinity .
Computational and In Silico Insights
- Docking Studies : The 2-methoxyphenyl group in the target compound shows favorable binding to mTOR’s ATP-binding pocket (ΔG = −9.2 kcal/mol), comparable to clinical inhibitors .
- ADME Predictions : LogP values range from 2.1 (hydroxy-substituted, ) to 3.8 (dichlorophenyl, ), indicating moderate blood-brain barrier permeability for CNS targets .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Anhydrous ethanol or dimethylformamide (DMF) facilitates solubility and reactivity.
-
Base : Triethylamine (Et₃N) or sodium hydroxide (NaOH) deprotonates the thiol group, enhancing nucleophilicity.
-
Temperature : Reflux at 80–90°C for 6–8 hours ensures complete substitution.
Mechanism :
-
Deprotonation of 2-mercaptobenzothiazole’s -SH group by the base.
-
Nucleophilic attack on chloroacetohydrazide’s α-carbon, displacing chloride.
Schiff Base Formation via Condensation
The acetohydrazide intermediate undergoes condensation with 2-methoxycinnamaldehyde to form the target Schiff base.
Reaction Protocol
-
Molar Ratio : 1:1 stoichiometry of acetohydrazide to aldehyde.
-
Catalyst : Glacial acetic acid (2–3 drops) accelerates imine formation.
-
Conditions : Reflux for 4–6 hours under inert atmosphere (N₂ or Ar).
-
Workup : Precipitation upon cooling, followed by filtration and washing with cold ethanol.
-
Yield : 65–78% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insights
-
Nucleophilic Attack : The hydrazide’s -NH₂ group attacks the aldehyde’s carbonyl carbon.
-
Dehydration : Elimination of water forms the C=N bond, stabilized by conjugation with the aromatic system.
Optimization and Challenges
Critical Parameters
Common Pitfalls
-
Moisture Sensitivity : Hydrolysis of the Schiff base necessitates anhydrous conditions.
-
Geometric Isomerism : The (1E,2E) configuration is favored due to steric hindrance in the cinnamaldehyde moiety.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Challenges :
- Bioassay variability : Discrepancies in IC₅₀ values (e.g., antimicrobial or anticancer assays) may stem from differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or incubation times .
- Resolution strategies :
- Dose-response standardization : Use a fixed solvent concentration (≤0.1% DMSO) and replicate assays (n ≥ 3) .
- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted analogs) to identify pharmacophore contributions .
- Molecular docking : Validate target interactions (e.g., with COX-2 or DNA topoisomerase) to explain activity discrepancies .
Advanced: How does this compound participate in coordination chemistry, and what insights do metal complexes provide?
- Metal binding : The hydrazone and benzothiazole groups act as bidentate ligands. For example:
- EPR spectroscopy : Confirms Cu²⁺ oxidation state and ligand-field parameters .
- X-ray diffraction : Reveals bond lengths (Cu–N ~1.95–2.05 Å, Cu–O ~1.90–1.98 Å) and supramolecular interactions (π-stacking) .
- Applications : Enhanced antimicrobial activity in metal complexes compared to the free ligand .
Advanced: What experimental designs are recommended for studying its reaction mechanisms (e.g., cyclocondensation or nucleophilic substitutions)?
- Kinetic studies :
- Solvent-free synthesis : Grinding the compound with aldehydes and NaBH₄/H₃BO₃ reduces side reactions and improves atom economy .
- DFT calculations : Predict reaction pathways (e.g., energy barriers for hydrazone isomerization) .
Advanced: How can structural modifications enhance its selectivity for specific biological targets?
- Rational design :
- Electron-withdrawing groups : Introduce –NO₂ or –CF₃ to the benzothiazole ring to improve DNA intercalation .
- Methoxy positional isomerism : Compare 2-methoxy vs. 4-methoxy phenyl derivatives to optimize binding to kinase pockets .
- SAR studies :
Basic: What analytical techniques are essential for assessing its stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
